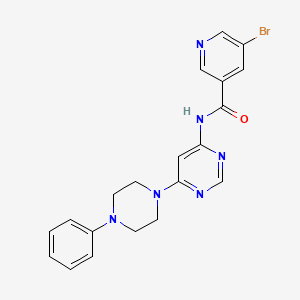

5-bromo-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide is a compound that has been studied for its potential use in medicinal chemistry . It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . The compound has been designed and synthesized for the treatment of Alzheimer’s disease (AD) . Its bioactivities were evaluated by the Ellman’s method, and the results showed that most of synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

5-bromo-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide: has been investigated as a potential treatment for Alzheimer’s disease (AD). AD is a neurodegenerative disorder characterized by cognitive decline, memory impairment, and language dysfunction. The compound acts as an acetylcholinesterase inhibitor (AChEI) , aiming to increase acetylcholine levels in the brain. AChEIs like donepezil and rivastigmine are commonly used to alleviate AD symptoms, but they do not halt disease progression. Compound 6g, derived from this compound, exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .

Selective Acetylcholinesterase Inhibition

Compound 6g demonstrated selective inhibition of AChE over butyrylcholinesterase (BuChE). AChE is responsible for hydrolyzing acetylcholine, while BuChE modulates acetylcholine levels. The selectivity of compound 6g suggests it could be a promising candidate for targeted AD therapy .

Mixed-Type Inhibition Mechanism

The kinetic study revealed that compound 6g acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition against AChE. Understanding its inhibition mechanism is crucial for drug design and optimization .

Antimicrobial and Antioxidant Properties

While the primary focus has been on AD, researchers have also explored the antimicrobial and antioxidant potential of this compound. Further investigations are needed to fully characterize its effects in these areas .

Chemical Synthesis and Derivatives

Researchers have synthesized various derivatives of this compound to explore their biological activities. For example, compounds 6e, 6h, and 6n exhibited better inhibitory activities against BuChE. These derivatives could serve as starting points for drug development in other therapeutic areas .

Chemical Biology and Drug Discovery

The compound’s unique structure and inhibitory properties make it valuable for chemical biology studies and drug discovery efforts. Researchers continue to explore its interactions with enzymes, receptors, and cellular pathways to uncover novel applications .

Eigenschaften

IUPAC Name |

5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN6O/c21-16-10-15(12-22-13-16)20(28)25-18-11-19(24-14-23-18)27-8-6-26(7-9-27)17-4-2-1-3-5-17/h1-5,10-14H,6-9H2,(H,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXQDTWWWVHDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)

![2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2721560.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2721561.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2721570.png)